Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)
Overview
Description
1,3-Dimyristoyl-2-Oleoyl-rac-glycerol (often abbreviated as MOP) is a triacylglycerol composed of three fatty acid chains attached to a glycerol backbone. Specifically, it contains myristic acid (C14:0) at the sn-1 position, oleic acid (C18:1) at the sn-2 position, and palmitic acid (C16:0) at the sn-3 position . Triacylglycerols are essential components of biological membranes and serve as energy storage molecules.
Preparation Methods
The synthesis of MOP involves esterification of glycerol with the respective fatty acids. Here are the steps:
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Chemical Synthesis: : The reaction typically occurs in the presence of acid catalysts. For example:
- Myristic acid (C14:0) reacts with glycerol to form 1-myristoyl-rac-glycerol.
- Oleic acid (C18:1) is then added to the reaction mixture to yield 1,3-dimyristoyl-2-oleoyl-rac-glycerol.
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Industrial Production: : MOP can be produced on a larger scale using similar synthetic routes. Industrial methods may involve enzymatic catalysis or chemical processes.
Chemical Reactions Analysis
MOP undergoes various reactions, including:
Hydrolysis: Cleavage of the ester bonds by lipases or other enzymes.
Oxidation: Oxidative processes that affect the fatty acid chains.
Reduction: Reduction of the carbonyl groups in the fatty acids.
Substitution: Substitution reactions at the sn-1, sn-2, or sn-3 positions.
Common reagents and conditions depend on the specific reaction type. Major products include free fatty acids, monoacylglycerols, and diacylglycerols.
Scientific Research Applications
MOP finds applications in various fields:
Biological Research: Studying lipid metabolism, membrane structure, and lipid-protein interactions.
Drug Delivery: As a lipid carrier in drug formulations.
Cosmetics: Used in skincare products due to its moisturizing properties.
Mechanism of Action
MOP’s effects are context-dependent. It may influence cell signaling, membrane fluidity, and lipid rafts. Molecular targets include enzymes involved in lipid metabolism.
Comparison with Similar Compounds
MOP’s uniqueness lies in its specific fatty acid composition. Similar compounds include other triacylglycerols with different fatty acid combinations.
Properties
IUPAC Name |
1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOOAFQVREVIF-VHXPQNKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301781 | |
Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(14:0/18:1(9Z)/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66908-04-1 | |
Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66908-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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